alpha-Conotoxin imi

Description

Structure

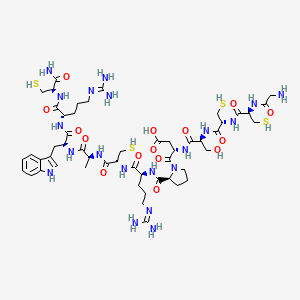

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXNBRHEQLZMI-VAYQAVKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H82N20O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166085 | |

| Record name | alpha-Conotoxin imi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156467-85-5 | |

| Record name | alpha-Conotoxin imi | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156467855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Conotoxin imi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture of Alpha Conotoxin Imi

Primary Structure and Amino Acid Sequence Analysis

Alpha-conotoxin ImI is a small peptide, typically comprising 12 amino acid residues with a C-terminal amidation. researchgate.netnih.gov The primary sequence of this compound is Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2. nih.govnih.gov This sequence is critical for its function, with specific residues playing key roles in its interaction with its target receptor. nih.gov Mutational studies have highlighted the importance of the Asp-Pro-Arg triad (B1167595) in the first loop and the Trp residue in the second loop for its high affinity and biological activity. nih.govnih.gov

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | Gly | G |

| 2 | Cys | C |

| 3 | Cys | C |

| 4 | Ser | S |

| 5 | Asp | D |

| 6 | Pro | P |

| 7 | Arg | R |

| 8 | Cys | C |

| 9 | Ala | A |

| 10 | Trp | W |

| 11 | Arg | R |

| 12 | Cys | C |

The C-terminus is amidated.

Disulfide Bond Topology and Cysteine Frameworks (CysI-CysIII, CysII-CysIV)

A defining feature of the α-conotoxins is the presence of two disulfide bonds that create a rigid, globular structure. nih.gov In this compound, the four cysteine residues form two specific disulfide bridges with a connectivity of CysI-CysIII and CysII-CysIV. acs.orgnih.gov This corresponds to the disulfide pairing of Cys2-Cys8 and Cys3-Cys12. acs.orgnih.govrcsb.org This specific arrangement, known as the globular conformation, is crucial for its biological activity. nih.gov this compound is unique in that it is the only known α-conotoxin with a 4/3 residue spacing between the cysteines, contributing to its distinct three-dimensional structure. acs.orgnih.gov The disulfide bonds provide significant conformational stability to the peptide.

Three-Dimensional Structural Characterization

The three-dimensional structure of this compound has been elucidated through high-resolution techniques, providing detailed insights into its compact fold and the spatial arrangement of key residues.

The X-ray crystal structure of this compound in complex with the Aplysia californica acetylcholine-binding protein (Ac-AChBP), a homolog of the ligand-binding domain of nAChRs, has been solved at a resolution of 2.2 Å. pnas.orgnih.gov These co-crystal structures provide a detailed view of the toxin-receptor interface. The structure reveals a network of interactions between the residues of the ligand-binding site and the toxin, with ImI's Arg-7 and Trp-10 playing pivotal roles in this interaction. pnas.org The binding of ImI to Ac-AChBP induces a conformational change in the C-loop of the binding protein. nih.gov The conformation of ImI within the crystal structure is very similar to its solution structure determined by NMR. pnas.org

The disulfide bridging in this compound creates two distinct loops in the peptide backbone. The first loop, or m-loop, is formed by the residues between CysI and CysII. The second loop, or n-loop, is formed by the residues between CysIII and CysIV. In ImI, the first loop is composed of four residues, and the second loop contains three residues (a 4/3 framework). acs.orgnih.gov The structure of ImI is characterized by two compact loops that form distinct subdomains separated by a deep cleft. documentsdelivered.comrcsb.org The first loop contains two short 3(10)-helical regions, while the second loop features a C-terminal β-turn. rcsb.org The two disulfide bridges and the side chain of Ala9 form a rigid hydrophobic core, which orients the other amino acid side chains toward the solvent-exposed surface. rcsb.org This specific loop architecture is critical for the presentation of key binding residues to the nAChR.

Nicotinic Acetylcholine Receptor Nachr Interaction Profiles of Alpha Conotoxin Imi

Subtype Specificity and Affinity for Neuronal nAChRs

α-Conotoxin ImI demonstrates a remarkable degree of selectivity, preferentially targeting specific homomeric and heteromeric neuronal nAChR subtypes while showing little to no activity at others. nih.gov

α-Conotoxin ImI is a well-characterized antagonist of the homomeric α7 nicotinic acetylcholine (B1216132) receptor. smartox-biotech.complos.org It potently blocks the function of α7 nAChRs, an action believed to be responsible for the seizure-inducing effects observed when the toxin is administered centrally in animal models. smartox-biotech.comnih.gov The blockade is achieved through competitive antagonism at the acetylcholine binding site. nih.gov Studies using heterologously expressed rat and human α7 nAChRs have reported varying IC₅₀ values, reflecting different experimental conditions and systems. smartox-biotech.comnih.gov For instance, an IC₅₀ of approximately 200 nM has been reported for its action on α7 homomeric receptors. smartox-biotech.com Other studies on heterologously expressed α7 nAChRs have reported IC₅₀ values of 220 nM and 595 nM. nih.govmdpi.com The interaction is characterized by extensive contacts with residues on both the principal and complementary faces of the ligand-binding domain of the α7 subunit. plos.orgresearchgate.net

In addition to its effects on α7 nAChRs, α-conotoxin ImI also acts as an antagonist at homomeric α9 nAChRs. nih.govnih.gov However, its affinity for the α9 subtype is significantly lower than for the α7 subtype. nih.gov Studies on cloned nicotinic receptors expressed in Xenopus oocytes revealed that α-conotoxin ImI blocks α9 receptors with an approximately 8-fold lower affinity compared to its blockade of α7 receptors. nih.gov The reported IC₅₀ value for its inhibition of homomeric α9 nAChRs is 1.8 µM. nih.govpnas.org

The interaction of α-conotoxin ImI with the heteromeric α3β2 nAChR subtype is complex, with some conflicting findings in the scientific literature. While early studies reported no effect on receptors containing α3β2 subunit combinations, later research demonstrated potent inhibition. nih.govnih.govpnas.org A 2004 study reported a potent IC₅₀ value of 41 nM for the inhibition of human α3β2 nAChRs. nih.govmdpi.compnas.org This finding suggests that α-ImI can be a high-affinity ligand for this specific heteromeric subtype. pnas.org Structural studies based on the co-crystal structure of α-ImI with an acetylcholine-binding protein (AChBP) homolog support its high affinity for the α3β2 subtype. pnas.org

A key feature of α-conotoxin ImI is its high degree of specificity for a narrow range of nAChR subtypes. nih.gov Extensive testing has shown that the toxin has no effect on a variety of other heteromeric neuronal nAChRs. smartox-biotech.comnih.gov Specifically, it does not block receptors composed of α2β2, α4β2, α2β4, or α4β4 subunit combinations. nih.gov While it potently inhibits the α3β2 subtype, it has a very low affinity for the α3β4 subtype. pnas.org This selectivity profile distinguishes α-ImI from other α-conotoxins and makes it a precise tool for isolating the function of α7, α9, and α3β2 nAChRs. nih.gov

Table 1: Inhibitory Concentrations (IC₅₀) of α-Conotoxin ImI at Various nAChR Subtypes

| nAChR Subtype | Reported IC₅₀ | Notes |

|---|---|---|

| Homomeric α7 | ~200 nM smartox-biotech.com | Selective blocker. |

| 220 nM nih.gov | ||

| 595 nM mdpi.com | Reported on human α7 nAChR. | |

| Homomeric α9 | 1.8 µM nih.govpnas.org | 8-fold lower affinity than for α7. nih.gov |

| Heteromeric α3β2 | 41 nM nih.govmdpi.compnas.org | Potent inhibition reported. |

| No effect nih.gov | Earlier reports showed no activity. | |

| Other Heteromeric Subtypes (α2β2, α4β2, α2β4, α3β4, α4β4) | No effect / Very low affinity nih.govpnas.org | Demonstrates high subtype specificity. |

Competitive Ligand Binding Mechanisms

The antagonistic action of α-conotoxins typically involves competitive binding at the acetylcholine binding sites located at the interface between nAChR subunits. nih.gov

α-Conotoxin ImI functions as a competitive antagonist by interacting with the classical ligand-binding site on the nAChR. researchgate.net This site is located at the interface between two adjacent subunits, comprising a "principal" face and a "complementary" face. plos.org The ability of α-ImI to displace the classical α7 nAChR competitive antagonist, α-bungarotoxin, provides evidence for its interaction at this site. nih.gov Structural studies involving the co-crystallization of α-ImI with Aplysia californica acetylcholine-binding protein (Ac-AChBP), a homolog of the nAChR ligand-binding domain, have provided detailed insights into this interaction. pnas.org These studies revealed a network of interactions, with key roles played by residues Arg-7 and Trp-10 of the toxin. pnas.org Mutations at both the principal and complementary faces of the classical ligand binding site of the α7 nAChR have been shown to significantly affect the antagonistic activity of α-ImI, further confirming its binding at this classical site. researchgate.net

Comparison of Binding Sites with Alpha-Bungarotoxin

Alpha-conotoxin ImI (α-Ctx ImI) and the snake venom-derived α-bungarotoxin (α-BTX) are both competitive antagonists of nicotinic acetylcholine receptors, exhibiting overlapping binding sites. nih.govnih.gov The classical ligand-binding site on nAChRs is located at the interface between subunits. plos.org Specifically, for the α7 nAChR, this site is at the interface between two α7 subunits. nih.gov

Studies have demonstrated that α-Ctx ImI competes with α-BTX for binding to α7 nAChRs, indicating that their binding sites are, at least in part, shared. nih.gov This competitive interaction has been observed in various experimental setups, including radioligand binding assays. nih.gov The binding of both toxins involves key residues within the ligand-binding domain of the nAChR α-subunit. plos.orgpnas.org For instance, the ligand-binding domains are formed at the interfaces between the α-γ and α-δ subunits in the muscle-type nAChR. pnas.org

While their binding sites overlap, the structural requirements for their interaction with the receptor may differ, meaning the critical amino acid residues for the binding of each toxin may not be identical. pnas.org Low-angle X-ray diffraction studies have shown that α-bungarotoxin binds to the outer vestibule of the nAChR. nih.govnih.gov Computational docking of the NMR structure of α-Ctx ImI to a homology model of the α7 nAChR ligand-binding domain has helped to elucidate the effects of mutations on the binding of α-Ctx ImI. nih.gov

Table 1: Comparison of α-Conotoxin ImI and α-Bungarotoxin Binding to nAChRs

| Feature | α-Conotoxin ImI | α-Bungarotoxin |

|---|---|---|

| Binding Site | Classical competitive ligand-binding site at subunit interfaces. nih.govnih.gov | Classical competitive ligand-binding site at subunit interfaces. nih.govnih.govpnas.org |

| Competition | Competes with α-bungarotoxin for binding to α7 nAChRs. nih.gov | Competes with α-conotoxin ImI for binding to α7 nAChRs. nih.gov |

| Receptor Subtype Interaction | Potently blocks human α3β2 subtype. nih.gov | Binds to muscle-type and a subset of neuronal nAChRs (α7-α10). pnas.org |

| Binding Location Detail | Interacts with both faces of the classical ligand binding site of the α7 nAChR. nih.gov | Binds to the nAChR outer vestibule. nih.govnih.gov |

Receptor State Modulation

Stabilization of Desensitized Conformation in nAChRs

This compound has been shown to inhibit the α7 nAChR by stabilizing the desensitized conformation of the receptor. pnas.org This mechanism of action suggests that the binding of α-Ctx ImI to the receptor favors a state in which the ion channel is closed and unresponsive to the agonist acetylcholine, even when the agonist is bound.

Structure Activity Relationship Sar Studies of Alpha Conotoxin Imi

Mutagenesis and Analog Analysis

Alanine (B10760859) scanning is a widely used technique where individual amino acid residues are systematically replaced by alanine. This approach helps to identify key residues whose side chains are crucial for the peptide's biological activity. Alanine is chosen for this role due to its neutral, non-bulky side chain, which minimizes structural disruptions while removing the specific functional group of the original residue.

Studies on α-Ctx ImI have revealed that substitutions at several key positions lead to a significant loss of activity, highlighting their importance in receptor interaction. mdpi.com Specifically, alanine scanning has identified residues in the first loop, such as Asp5, Pro6, and Arg7, along with Trp10 in the second loop, as being essential for the toxin's interaction with the α7 subunit. nih.govnih.gov The replacement of these residues with alanine results in a marked decrease in the toxin's ability to inhibit the α7 nAChR. mdpi.com

Beyond alanine scanning, the introduction of other single point mutations has provided a more nuanced understanding of the specific chemical properties required at each position for optimal receptor interaction. mdpi.com These studies have not only confirmed the importance of key residues but have also elucidated the roles of their specific side-chain properties, such as charge, hydrophobicity, and size.

The arginine residue at position 7 (Arg7) is a major determinant for the binding of α-Ctx ImI to the α7 nAChR. mdpi.compnas.org Alanine scanning mutagenesis, resulting in the ImI[R7A] analog, demonstrated a significant decrease in activity, underscoring the critical role of this residue. mdpi.com Further substitutions have revealed that maintaining a positive charge at this position is not sufficient for activity. For instance, replacing Arg7 with lysine (B10760008), which also has a positive charge, still results in a significant loss of activity. mdpi.com Analogs with glutamine or glutamic acid at this position also exhibit substantially lower activity, emphasizing the specific requirement for the guanidinium (B1211019) group of arginine in this interaction. mdpi.com Thermodynamic mutant cycle analysis has further solidified these findings, revealing a major interaction between Arg7 of ImI and Tyr195 on the α7 nAChR. nih.gov

Tryptophan at position 10 (Trp10) is another key residue for the interaction of α-Ctx ImI with its receptor. nih.govpnas.org This residue, located in the second loop of the toxin, contributes to binding through multiple weak interactions. pnas.orgnih.gov Co-crystallization studies with the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, show that Trp10 extends deep into the binding pocket. pnas.org It forms van der Waals contacts and interacts with several residues on the complementary face of the binding site. pnas.org Specifically, interactions have been identified between Trp10 of ImI and residues Thr77 and Asn111 of the α7 nAChR. nih.gov

The proline residue at position 6 (Pro6) plays a crucial structural role. Its replacement with alanine (ImI[P6A]) leads to a profound decrease in activity. mdpi.com This is attributed to the loss of the conformational rigidity that the proline residue imparts, which is essential for maintaining the correct orientation of the pharmacophore for receptor binding. mdpi.comnih.gov The presence of proline in the trans conformation is known to induce a 3(10) helical turn, which helps to orient the solvent-exposed residues towards the nAChR binding site. nih.gov

Aspartic acid at position 5 (Asp5) also contributes significantly to the binding of α-Ctx ImI. nih.govnih.gov It has been shown to form a hydrogen bond with Tyr-186 in the C-loop of the AChBP. pnas.org Thermodynamic mutant cycle analysis has indicated interactions between Asp5 of ImI and Trp149, Tyr151, and Gly153 of the α7 nAChR. nih.gov

The substitution of other residues has also been explored to understand their contributions to the activity and selectivity of α-Ctx ImI. For instance, while Trp10 is critical, its substitution with tyrosine (Tyr10) has been investigated in related toxins, showing that an aromatic residue at this position is generally important for binding. nih.gov The arginine at position 11 (Arg11) shows a slight change in orientation upon binding, suggesting a role in the finer adjustments of the toxin-receptor complex. nih.gov

In other α-conotoxins, substitutions at equivalent positions have revealed their importance. For example, in α-conotoxin MII, Asn5 and His12 are major determinants for potency at α3β2 and α6-containing nAChRs. mdpi.com In α-conotoxin GID, the mutation of Arg12 to alanine leads to a significant decrease in activity at the α4β2 nAChR. mdpi.com These findings from related toxins provide a broader context for understanding the potential roles of various residues in the α-Ctx ImI framework.

Interactive Data Table: Impact of Single Point Mutations on α-Conotoxin ImI Activity

| Original Residue | Position | Substituted Residue | Effect on Activity at α7 nAChR | Reference(s) |

| Arg | 7 | Ala | Significant decrease | mdpi.com |

| Arg | 7 | Lys | Significant loss | mdpi.com |

| Arg | 7 | Gln | Significantly lower | mdpi.com |

| Arg | 7 | Glu | Significantly lower | mdpi.com |

| Pro | 6 | Ala | Profound decrease | mdpi.com |

| Asp | 5 | Ala | Significant decrease | nih.gov |

| Trp | 10 | Ala | Significant decrease | nih.gov |

Single Point Mutations and Their Impact on Receptor Binding and Functional Activity

Correlation of Structural Changes with Pharmacological Activity

The pharmacological activity of α-conotoxin ImI (α-Ctx ImI) is intricately linked to its specific three-dimensional structure and the precise orientation of key amino acid side chains. Extensive research, including mutagenesis, alanine scanning, and structural analysis, has revealed that its potent and selective inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, is not conferred by the entire peptide but by a few critical residues located on one face of the molecule. acs.orgrcsb.org These studies have identified two primary regions within the α-Ctx ImI sequence that are indispensable for its bioactivity. nih.govnih.gov

The first and most critical region is the triad (B1167595) of residues Asp5-Pro6-Arg7 (DPR) located in the first disulfide-bonded loop. nih.govnih.govmdpi.com The second essential region is the Tryptophan at position 10 (Trp10) in the second loop. nih.govnih.gov Systematic mutations of these residues have demonstrated their profound impact on the toxin's ability to bind to and inhibit the α7 nAChR. nih.govmdpi.comvliz.be

Alanine scanning mutagenesis, a technique where individual amino acids are systematically replaced by alanine, has been instrumental in mapping the functional epitope of α-Ctx ImI. mdpi.comnih.gov These studies have consistently shown that substitutions at positions 5, 6, and 7 lead to a dramatic loss of activity. mdpi.comnih.gov For instance, replacing Arg7 with alanine (R7A) or Pro6 with alanine (P6A) results in a significant decrease in binding affinity and pharmacological potency, with activity dropping by two to three orders of magnitude. nih.govnih.gov The R7A analog, in particular, is noted to be one of the weakest, highlighting the crucial functional role of the Arg7 side chain. nih.gov

Further detailed mutational analyses have provided deeper insights into the specific requirements for each position within the active regions.

Position 5 (Aspartic Acid): Conservative mutation of Asp5 diminishes affinity significantly, indicating the importance of this negatively charged residue for optimal interaction with the receptor. nih.gov

Position 6 (Proline): The Pro6 residue is crucial for maintaining the structural definition of the first loop, likely by inducing a β-turn. nih.govnih.govnih.gov Its replacement with alanine (P6A) causes a profound decrease in activity, which is attributed to the loss of the necessary conformation for receptor binding. nih.gov The β-turn forming property of Pro6 has been directly correlated with the toxin's affinity. nih.gov

Position 7 (Arginine): This residue is a major determinant for ImI's binding to the α7 nAChR. nih.gov The importance of the guanidinium group of arginine is underscored by the finding that substituting it with lysine (R7K), which preserves the positive charge but alters the side chain's size and geometry, still results in a significant loss of activity. nih.gov Likewise, substitutions with glutamine or glutamic acid also lead to analogs with markedly lower activity. nih.govnih.gov

Position 10 (Tryptophan): In the second loop, the aromatic side chain of Trp10 is required for bioactivity. nih.gov Replacing Trp10 with other aromatic residues like phenylalanine or tyrosine results in analogs that retain activity similar to the wild-type ImI, suggesting a stabilizing interaction through the aromatic ring is the key contribution of this position. nih.govmdpi.com

Position 11 (Arginine): In contrast to the critical residues, some mutations have a less dramatic effect. The R11E mutant, where arginine is replaced by glutamic acid, was found to have activity near that of the wild-type ImI. nih.gov

The structural scaffold, defined by the two disulfide bridges (Cys2-Cys8 and Cys3-Cys12), holds these key residues in their bioactive conformation. rcsb.orgsmartox-biotech.com Interestingly, research has shown that the deletion of the second disulfide bond (Cys3-Cys12) did not abolish binding affinity, suggesting that the first loop, containing the essential DPR triad, represents the minimal conformation required for recognition by the neuronal α7 nAChR. nih.gov Post-translational modification, specifically C-terminal amidation, also plays a role by facilitating correct folding and disulfide pairing, which contributes to its stability and activity. nih.gov

The following tables summarize the research findings from various mutational studies on α-conotoxin ImI, correlating specific structural changes with their observed effect on pharmacological activity at the α7 nAChR.

Table 1: Alanine Scanning Mutagenesis of α-Conotoxin ImI This table presents the effects of replacing key residues with Alanine on the activity of α-Conotoxin ImI at the α7 nAChR.

| Original Residue | Mutation | Effect on Activity | Reference(s) |

|---|---|---|---|

| Proline-6 | P6A | Profound decrease in activity | nih.gov |

Table 2: Other Point Mutations in α-Conotoxin ImI and Their Pharmacological Impact This table details the outcomes of various single-residue substitutions on the binding and inhibitory potency of α-Conotoxin ImI.

| Position | Original | Substitution | Resulting Analog | Effect on Activity at α7 nAChR | Reference(s) |

|---|---|---|---|---|---|

| 5 | Asp | Conservative Mutation | - | Diminished affinity by 2-3 orders of magnitude | nih.gov |

| 7 | Arg | Lys | R7K | Significant loss in activity | nih.gov |

| 7 | Arg | Gln | R7Q | Significantly lower activity | nih.gov |

| 7 | Arg | Glu | R7E | Significantly lower activity | nih.gov |

| 7 | Arg | Leu | R7L | Activity reduced by at least two orders of magnitude | nih.gov |

| 10 | Trp | Phe | W10F | Similar activity to wild-type | mdpi.com |

| 10 | Trp | Tyr | W10Y | Similar activity to wild-type | mdpi.com |

Computational and Biophysical Methodologies in Alpha Conotoxin Imi Research

Molecular Modeling and Dynamics Simulations

In the absence of high-resolution experimental structures of α-conotoxin/nAChR complexes, computational modeling has become an indispensable tool. plos.orgnih.gov These in silico approaches allow for the construction and analysis of complex models, providing a framework to interpret experimental data and predict the effects of molecular changes. plos.orgnih.gov

Homology modeling is a cornerstone technique used to build three-dimensional models of α-Ctx ImI in complex with its target nAChRs. nih.gov Due to the lack of a complete experimental structure for the nAChR extracellular domain, researchers utilize the high-resolution crystal structure of the homologous acetylcholine-binding protein (AChBP) as a template. nih.govnih.govnih.govpnas.org The AChBP shares significant sequence and structural homology with the ligand-binding domain of nAChRs, making it a reliable surrogate for these studies. nih.govpnas.org

The process involves aligning the sequence of the target nAChR subtype, such as the α7 nAChR, with the AChBP sequence to generate a model of the receptor's ligand-binding domain. plos.orgresearchgate.net The known structure of α-Ctx ImI is then docked into this model. researchgate.net This approach has been successfully used to create models of α-Ctx ImI bound to the human α7 and α3β2 nAChRs. nih.gov These models serve as crucial platforms for investigating structure-activity relationships. For instance, a homology model of the α7 nAChR was used to reveal how a phenyl substituent on Proline 6 in an ImI analog engages in a favorable π-stacking interaction with binding site residues, thereby increasing its activity. researchgate.net However, early models sometimes had limitations, such as incorrectly modeling the receptor's C-loop in a "closed" conformation. pnas.org

Following homology modeling, Molecular Dynamics (MD) simulations are employed to refine the static models and explore the dynamic nature of the α-Ctx ImI/nAChR interaction. plos.orgnih.gov These simulations, often run for nanoseconds, provide a detailed atomistic view of the complex's behavior over time in a simulated physiological environment. plos.orgnih.gov

MD simulations are critical for several reasons:

Model Refinement: They help to relax and refine the initial homology models, allowing the complex to settle into a more energetically favorable conformation. mdpi.com

Stability Analysis: Researchers can assess the stability of the modeled complex by monitoring parameters like root-mean-square deviation (RMSD) over the simulation period. plos.org

Binding Mechanism Insights: Simulations reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds and changes in protein conformation, that are crucial for binding. nih.gov For example, simulations of the α7-nAChR model showed that the C-loop conformation can change to reduce the volume of the binding site upon ImI binding. plos.org

Unbinding Pathways: Advanced techniques like random accelerated and steered MD simulations have been used to theoretically delineate the unbinding pathways of α-Ctx ImI from the α7 nAChR, identifying key interactions that govern the kinetics of the process. nih.gov

The combination of homology modeling and MD simulations provides a powerful approach to study the binding mode between α-conotoxin ImI and the α7-nAChR, explaining the effects of mutations described in experimental studies. plos.org

To quantitatively predict how mutations in either the toxin or the receptor affect binding affinity, researchers perform computational scanning and mutational energy calculations. plos.orgnih.gov These methods calculate the change in binding free energy (ΔΔG) upon a specific amino acid substitution. nih.govplos.org

Several computational protocols are used, often combining a conformational refinement step with an energy function. plos.org A prominent study on α-Ctx ImI and the α7-nAChR tested various methods and found that a protocol using explicit water energy minimization for refinement, coupled with the Molecular Mechanics Generalized Born surface area (MM-GB/SA) energy function, yielded the best correlation with experimental binding data, achieving an R² value of 0.74. plos.orgnih.gov The MM-GB/SA and Molecular Mechanics Poisson-Boltzmann surface area (MM-PB/SA) are two commonly used energy functions for these calculations. plos.orgplos.org

Key findings from these energy calculations on the ImI/α7-nAChR system include:

Driving Forces: The van der Waals forces and non-polar desolvation components were identified as the primary driving forces for the binding of the conotoxin to the nAChR. plos.orgnih.gov

Selectivity Determinants: The electrostatic component of the binding energy was found to be responsible for the selectivity observed among different ImI mutants. plos.orgnih.gov

Another effective method combines the FoldX energy function with MD simulations, which has shown high accuracy (85%) and a Matthews Correlation Coefficient (MCC) of 0.68 in predicting mutational effects for various α-conotoxins. nih.gov

Table 1: Comparison of Calculated and Experimental Mutational Energies for α-Conotoxin ImI Mutants

This table presents a comparison between experimentally derived mutational energies (ΔΔG Exp) and those calculated using computational methods (MM-GB/SA and MM-PB/SA) for various single-point mutants of α-conotoxin ImI binding to the α7-nAChR. The experimental values are derived from Kd values. plos.org

Docking is a computational technique used to predict the preferred orientation of a ligand (α-Ctx ImI) when bound to its receptor (nAChR) to form a stable complex. nih.govnih.gov Programs like GOLD have been used to perform docking simulations of α-Ctx ImI into homology models of human α7 and α3β2 nAChRs. nih.gov

These studies have revealed important details about the binding mode of ImI:

Binding Pocket: Docking experiments show that ImI binds to the acetylcholine (B1216132) binding site via a small cavity located above the β9/β10 hairpin of the principal (or '+') subunit of the α7 nAChR. nih.gov

Interaction Type: Compared to other α-conotoxins like PnIA and MII which bind primarily through hydrophobic interactions, ImI's binding appears to be driven more by electrostatic interactions. nih.gov

Distinct Orientation: Docking studies have suggested that ImI binds further from the core acetylcholine binding pocket and adopts a different orientation compared to other conotoxins like PnIA. nih.govpnas.org

The standard approach for developing these models involves homology modeling, followed by computational docking of the conotoxin, and subsequent refinement of the complex using MD simulations. researchgate.net This multi-step process is crucial for achieving an accurate prediction of the binding mode, which can then be used for the rational design of new ligands with improved selectivity. nih.gov

Spectroscopic and Structural Determination Techniques

Biophysical techniques are essential for validating computational models and providing direct experimental data on the structure and conformation of α-Ctx ImI.

Conformational Analysis: The CD spectrum of wild-type α-Ctx ImI displays characteristic features, including minima around 200 nm, which are indicative of its folded structure containing β-turns and helical elements. nih.govresearchgate.net

Folding Verification: It is used to confirm that synthetic analogues or mutants of ImI have achieved the correct disulfide connectivity and have folded into a consensus structure similar to the native peptide. researchgate.netresearchgate.net

Structure-Activity Correlation: By comparing the CD spectra of active and inactive analogues, researchers can correlate conformational features with biological activity. For example, CD and NMR data were identical for wild-type ImI and the inactive R7A mutant, highlighting the crucial functional role of the Arg7 side chain rather than a change in backbone conformation. nih.gov In another study, a distortion in the backbone conformation of a PnIA analogue, detected by a change in its CD spectrum, was correlated with a significant decrease in its activity at the α7 nAChR. researchgate.net

Table 2: Helical Content of α-Conotoxin ImI and Analogues Determined by CD Spectroscopy

This table shows the estimated helical content of α-conotoxin ImI and its analogues with substitutions at the Proline 6 position, as determined by their molar ellipticity at 222 nm from CD spectra. researchgate.net

Surface Plasmon Resonance (SPR) for Binding Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. nih.gov The method involves immobilizing one molecule (the ligand) onto a sensor chip surface and flowing a solution containing the other molecule (the analyte) over this surface. nih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov This allows for the determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

Electrophysiology Studies of Receptor Function (e.g., Xenopus Oocytes, Fluo-4/Ca2+ assay)

Electrophysiological techniques are fundamental for characterizing the functional effects of α-conotoxin ImI on its target ion channels. These methods directly measure the changes in ion flow across cell membranes, providing precise data on the toxin's inhibitory potency.

Xenopus Oocytes Expression System

Xenopus laevis oocytes are a widely used and robust system for studying ion channels. researchgate.netmdpi.com By injecting the oocytes with cRNA encoding specific nAChR subunits, researchers can express functional receptors on the oocyte's cell membrane. nih.govnih.gov Using the two-electrode voltage-clamp technique, the ion currents elicited by applying acetylcholine (ACh), the native agonist, can be measured. researchgate.net The inhibitory effect of α-conotoxin ImI is then quantified by applying the toxin and observing the reduction in the ACh-evoked current.

Studies using this system have been pivotal in defining the selectivity profile of α-conotoxin ImI. It was demonstrated that ImI potently blocks homomeric α7 nAChRs, while having a significantly lower affinity for homomeric α9 receptors. nih.gov Specifically, α-conotoxin ImI was found to block α7 nicotinic receptors with the highest apparent affinity and α9 receptors with an 8-fold lower affinity. nih.gov Conversely, it showed no effect on several other nAChR subtypes, including those composed of α2β2, α3β2, α4β2, α2β4, α3β4, or α4β4 subunit combinations in initial studies. nih.gov However, later research has shown that ImI also inhibits rat α3β2 nAChRs with high affinity. pnas.org The concentration of the toxin required to inhibit 50% of the receptor response (IC₅₀) is a standard measure of potency.

| nAChR Subtype | IC₅₀ Value | Source |

|---|---|---|

| Rat α7 | 232 nM | pnas.org |

| Human α7 | 132 nM | pnas.org |

| Rat α3β2 | 67 nM | pnas.org |

| Human α3β2 | 41 nM | pnas.org |

| Rat α9 | ~1.8 µM | nih.govpnas.org |

*Fluo-4/Ca²⁺ Assay

The Fluo-4 calcium assay is a fluorescence-based method used for detecting intracellular calcium mobilization. abcam.com This technique is particularly relevant for studying nAChR subtypes that are permeable to calcium ions, such as the α7 nAChR. The assay employs Fluo-4 AM, a cell-permeable dye that becomes fluorescent upon binding to calcium inside the cell. abcam.com When a channel like the α7 nAChR is activated, it allows an influx of Ca²⁺, which binds to the dye and causes a significant increase in fluorescence intensity. abcam.comelabscience.com

Competition Binding Assays

Competition binding assays are used to determine the affinity and specificity of a ligand by measuring its ability to displace a known labeled ligand from a receptor. nih.gov In the study of α-conotoxin ImI, a common approach is to use a radiolabeled antagonist, such as ¹²⁵I-α-bungarotoxin, which binds with high affinity to certain nAChR subtypes, most notably the α7 receptor. pnas.orgnih.gov

The assay involves incubating the receptor preparation (e.g., cell membranes expressing the target nAChR or purified AChBP) with the radiolabeled ligand in the presence of varying concentrations of the unlabeled competitor, in this case, α-conotoxin ImI. If ImI binds to the same or an overlapping site as α-bungarotoxin, it will compete for binding, reducing the amount of radioligand bound to the receptor. nih.gov The concentration of ImI that displaces 50% of the bound radioligand is the IC₅₀ value, which can be converted to an inhibition constant (Kᵢ) that reflects the binding affinity.

These assays have been crucial in elucidating the binding site of ImI on the α7 nAChR. Studies have confirmed that α-conotoxin ImI effectively competes with and blocks the binding of α-bungarotoxin to α7 nAChRs, indicating that their binding sites overlap. nih.gov This is a significant finding, as it contrasts with the closely related α-conotoxin ImII, which also blocks α7 receptor function but does not compete with α-bungarotoxin, suggesting it acts at a different site. nih.gov Competition assays using AChBPs have also been employed, revealing the high affinity of ImI for Ac-AChBP. pnas.org

| Target Protein | Competitor | IC₅₀ Value | Source |

|---|---|---|---|

| Ac-AChBP | ¹²⁵I-α-bungarotoxin | 33 nM | pnas.org |

| Ls-AChBP | ¹²⁵I-α-bungarotoxin | 4,140 nM | pnas.org |

Solid-Phase Peptide Synthesis Methodologies

The chemical synthesis of α-conotoxin ImI is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). boisestate.edu This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov For conotoxins like ImI, Boc-SPPS (tert-butyloxycarbonyl protecting group strategy) is often employed. uq.edu.au This approach can minimize side reactions like racemization, particularly when incorporating specialized residues such as selenocysteine. mdpi.com

The synthesis process begins with the attachment of the C-terminal amino acid to the resin. The peptide is then assembled through successive cycles of Nα-deprotection and the coupling of the next activated amino acid. nih.gov After the linear peptide sequence is fully assembled, it is cleaved from the solid support. A common method involves a two-step low-high hydrogen fluoride (B91410) (HF) cleavage process. uq.edu.au

A critical step following cleavage is the oxidative folding of the peptide to form the correct disulfide bonds. α-Conotoxin ImI has a characteristic globular framework with disulfide connectivity between Cys2-Cys8 and Cys3-Cys12. smartox-biotech.com Achieving this native conformation is crucial for its biological activity, as misfolded isomers with different disulfide bond arrangements (e.g., ribbon or beads) typically show significantly reduced or different activity. nih.gov The conditions for this oxidative folding must be carefully optimized to maximize the yield of the correctly folded, native conotoxin. uq.edu.au

Development of Synthetic Combinatorial Libraries

To explore the structure-activity relationships of α-conotoxin ImI and develop more potent and selective analogs, researchers have utilized synthetic combinatorial libraries. nih.govresearchgate.net These libraries consist of large, systematically arranged mixtures of compounds where specific amino acid positions are varied. mdpi.com This approach allows for the rapid screening of thousands of potential sequences to identify key residues responsible for biological activity. uq.edu.aunih.gov By using the rigid, disulfide-bonded framework of ImI as a template, these libraries provide a powerful tool for probing the molecular interactions between the toxin and its receptor. uq.edu.au

A particularly effective method for this exploration is the Positional Scan Synthetic Combinatorial Library (PS-SCL). mdpi.comuq.edu.au In a PS-SCL, a specific position in the peptide sequence is systematically replaced with a wide range of amino acids, while other positions are kept as a mixture. This allows for the rapid deconvolution of the most active amino acids at each variable position from the screening data. mdpi.com

In a landmark study, a PS-SCL was constructed based on the three-residue "n-loop" (positions 9, 10, and 11) of α-conotoxin ImI, generating 10,648 possible combinations. uq.edu.aunih.govresearchgate.net The library was screened for antagonist activity at the α7 nAChR. nih.gov The screening identified several key residues that confer antagonistic activity. mdpi.com

Key Findings from PS-SCL of α-Conotoxin ImI:

Position 10: Aromatic residues, specifically Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe), were found to be important for activity. mdpi.com

Position 9: Substitutions including Norleucine (Nle) and Leucine (Leu) were identified as being favorable. mdpi.com

Position 11: Residues such as Histidine (His) and Tryptophan (Trp) were highlighted as significant for activity. mdpi.com

These findings from the initial library screening guided the synthesis of subsequent generations of individual, refined analogs. mdpi.comnih.gov

Table of Compounds

Functional and Pharmacological Characterization of Alpha Conotoxin Imi Activity

Mechanisms of nAChR Blockade

Alpha-conotoxins are competitive antagonists that bind to the acetylcholine (B1216132) binding site on nAChRs. nih.gov The blockade of neuronal α7-nAChR by α-conotoxin ImI is driven primarily by van der Waals forces and non-polar desolvation components. The selectivity of ImI for different nAChR subtypes is attributed to electrostatic interactions. pnas.org

Structural studies have provided insight into the interaction between α-conotoxin ImI and nAChRs. The toxin binds at the interface between subunits of the receptor. pnas.org In homomeric receptors like α7, it binds at the interface between two α-subunits. researchgate.net Key residues on α-conotoxin ImI, specifically Arginine-7 and Tryptophan-10, play a crucial role in its binding to the receptor. pnas.org Furthermore, some evidence suggests that α-conotoxin ImI may inhibit ion conduction by stabilizing the receptor in a desensitized conformation. pnas.org

Competitive Antagonism at Specific Subtypes

Alpha-conotoxin ImI demonstrates a distinct pattern of selectivity for various nAChR subtypes, primarily acting as a competitive antagonist. nih.gov Its highest affinity is for the homomeric α7 nAChR. nih.govsmartox-biotech.com It also shows a notable affinity for the human α3β2 nAChR and a lower affinity for the homomeric α9 nAChR. nih.govpnas.org Studies have shown that α-conotoxin ImI has no significant effect on several other nAChR subtypes, including those composed of α2β2, α3β2 (in rats, though this is contested), α4β2, α2β4, α3β4, or α4β4 subunits. nih.govsmartox-biotech.com

The inhibitory concentrations (IC₅₀) of α-conotoxin ImI vary depending on the nAChR subtype and the expression system used in the study.

| nAChR Subtype | IC₅₀ Value | Expression System/Cell Type | Reference |

| α7 (human) | 132 nM | - | pnas.org |

| α7 (rat) | ~200 nM | - | smartox-biotech.com |

| α9 (rat) | 8-fold lower affinity than α7 | Xenopus oocytes | nih.gov |

| α3β2 (human) | 41 nM | - | pnas.orgresearchgate.net |

| α3β2 (rat) | 67 ± 3.5 nM | - | pnas.org |

| α3β4 or α3β4α5 (bovine) | 2.5 µM | Adrenal chromaffin cells | nih.gov |

This table presents a summary of reported IC₅₀ values for α-conotoxin ImI at various nAChR subtypes.

Investigation of this compound in Various Biological Systems

The pharmacological activity of α-conotoxin ImI has been characterized in several biological systems, providing insights into its effects on cellular function.

Adrenal Chromaffin Cells: In bovine adrenal chromaffin cells, synthetic α-conotoxin ImI acts as a potent inhibitor of the neuronal nicotinic response. nih.gov It competitively inhibits nicotine-evoked catecholamine secretion with an IC₅₀ of 2.5 µM. nih.gov Furthermore, α-conotoxin ImI was found to inhibit nicotine-induced calcium ion (Ca²⁺) uptake, but not the Ca²⁺ uptake stimulated by potassium chloride. nih.gov The secretory response in these cells is not inhibited by α-bungarotoxin, suggesting that α7 nAChRs are not the primary target in this system. nih.gov It is proposed that α-conotoxin ImI selectively interacts with the functional α3β4 or α3β4α5 nAChR subtypes to produce its inhibitory effects in bovine adrenal chromaffin cells. nih.gov In another study using brief pulses of acetylcholine to stimulate bovine adrenal chromaffin cells, α-conotoxin ImI inhibited catecholamine release with an IC₅₀ of approximately 300 nM. nih.gov This study also demonstrated that a 1 µM concentration of α-conotoxin ImI could reduce the entry of ⁴⁵Ca²⁺ by half. nih.gov

Hippocampal Neurons: While detailed functional studies specifically on α-conotoxin ImI in hippocampal neurons are less common, the hippocampus is known to have a high expression of α7 nAChRs, which are involved in modulating neurotransmitter release. nih.gov Given the high affinity of α-conotoxin ImI for α7 nAChRs, it is a relevant tool for studying the role of these receptors in hippocampal function. nih.gov In studies on rat hippocampal synaptosomes, the related α-conotoxin MII was used to investigate norepinephrine (B1679862) release, and it was noted that α-conotoxin ImI, which is selective for α7-containing nAChRs, had no effect on nicotine-stimulated dopamine (B1211576) release in striatal synaptosomes, highlighting its subtype selectivity. nih.gov

Inhibition of Ionotropic GABA Receptors (GABARs)

In addition to its well-documented activity at nAChRs, research has shown that α-conotoxin ImI can also inhibit ionotropic γ-aminobutyric acid (GABA) receptors, specifically GABA-A receptors (GABAₐRs). nih.govnih.gov One study demonstrated that α-conotoxin ImI displayed inhibitory activity on GABAₐRs. nih.gov The mechanism of inhibition by related toxins at GABAₐRs appears to be a mix of competitive and noncompetitive actions. nih.gov Modeling and molecular dynamics studies suggest that the interaction of toxins like α-conotoxin ImI with GABAₐRs may be similar to their interaction with the ligand-binding domain of nicotinic receptors. nih.govnih.gov The binding is thought to involve the tip of the central loop II of the toxin interacting with loop C of the receptor. nih.gov Other conotoxins, such as Vc1.1 and AuIB, have also been shown to interact with the GABAergic system, specifically through GABA-B receptors, to modulate calcium channels. jneurosci.orgmdpi.com

Research Applications and Neurochemical Tool Development

Alpha-Conotoxin ImI as a Selective Pharmacological Probe for nAChR Subtypes

This compound (α-CTx ImI), a peptide toxin isolated from the venom of the marine cone snail Conus imperialis, has emerged as a critical pharmacological tool due to its notable selectivity for specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). smartox-biotech.comresearchgate.net This selectivity allows researchers to dissect the complex roles of different nAChR subtypes in the nervous system. mdpi.com α-CTx ImI demonstrates a preferential blockade of homomeric nAChRs, particularly the α7 and α9 subtypes. smartox-biotech.comnih.gov

Initial characterization on cloned nicotinic receptors expressed in Xenopus oocytes revealed that α-CTx ImI blocks homomeric α7 nicotinic receptors with the highest apparent affinity. smartox-biotech.com Its potency against the homomeric α9 receptor is approximately 8-fold lower. smartox-biotech.com In contrast, it has no significant effect on nAChRs composed of α2/β2, α3/β2, α4/β2, α2/β4, α3/β4, or α4/β4 subunits at comparable concentrations. smartox-biotech.com The toxin is also significantly less potent against the muscle subtype of nAChR. researchgate.net This distinct profile makes α-CTx ImI an invaluable probe for distinguishing homopentameric neuronal nAChRs from other subtypes, a task made difficult by the colocalization of various receptor mixtures in many brain regions. acs.org

Subsequent pharmacological studies have further refined our understanding of its selectivity, sometimes revealing interactions with other subtypes, which can vary between species and experimental systems. For instance, one study reported an IC₅₀ of 595 nM on human α7 nAChRs and a potent inhibition of human α3β2 nAChRs with an IC₅₀ of 41 nM. mdpi.comnih.gov This was surprising given that earlier studies on rat receptors showed no effect on the rα3β2 subtype at concentrations up to 5 µM. mdpi.com This highlights that while α-CTx ImI is a powerful selective tool, its precise activity profile can be complex. mdpi.com The ability of α-conotoxins like ImI to differentiate between closely related nAChR subtypes has made them a significant resource for probing the structure-function relationships of these receptors. researchgate.netresearchgate.net

Table 1: Inhibitory Potency (IC₅₀) of α-Conotoxin ImI on Various nAChR Subtypes

| nAChR Subtype | Species/System | IC₅₀ Value | Reference |

|---|---|---|---|

| α7 (homomeric) | Rat (expressed in oocytes) | ~220 nM | mdpi.comnih.gov |

| α9 (homomeric) | Rat (expressed in oocytes) | 1.8 µM | mdpi.comnih.gov |

| α7 (homomeric) | Human (expressed in oocytes) | 595 nM | mdpi.comnih.gov |

| α3β2 | Human (expressed in oocytes) | 41 nM | mdpi.comnih.gov |

| Muscle (α1β1γδ) | Mouse | 51 µM | mdpi.com |

Utility in Studying nAChR Physiology and Structure-Function Relationships

The specific interaction between α-conotoxin ImI and its target receptors has made it an exemplary model for investigating the molecular details of ligand-receptor binding and the structure-function relationships of nAChRs. researchgate.netnih.gov By creating synthetic analogs and mutants of both the toxin and the receptor, scientists have been able to pinpoint the specific amino acid residues that govern binding affinity and selectivity. researchgate.netnih.gov

Structure-activity relationship studies have identified several key residues in α-CTx ImI that are crucial for its interaction with the α7 nAChR. nih.gov Specifically, Asp⁵, Pro⁶, and Arg⁷ in the first loop, and Trp¹⁰ in the second loop, are critical for its binding potency. mdpi.comnih.gov The replacement of the Asp-Pro-Arg (DPR) motif in the first loop can decrease activity by two to three orders of magnitude. mdpi.com Thermodynamic mutant cycle analysis has provided a more detailed picture, revealing a major interaction between Arg⁷ of ImI and Tyr¹⁹⁵ of the α7 receptor. nih.gov Other important pairwise interactions occur between Asp⁵ of the toxin and residues Trp¹⁴⁹, Tyr¹⁵¹, and Gly¹⁵³ on the α7 subunit, as well as between Trp¹⁰ of ImI and residues Thr⁷⁷ and Asn¹¹¹ of the receptor. nih.gov These detailed interaction maps are fundamental to understanding the basis of the toxin's high affinity and selectivity. nih.gov

Computational studies, including comparative modeling and molecular dynamics simulations, have further illuminated the binding mechanism. nih.govacs.org These models help explain how mutations, even those outside the immediate binding site, can alter affinity. nih.gov Such studies have shown that van der Waals forces and non-polar desolvation are the primary driving forces for the binding of the conotoxin to the nAChR, while electrostatic interactions are largely responsible for the selectivity of different ImI mutants. nih.gov The unique structure of ImI, with its binding-critical residues clustered on one face of the molecule, provides a defined surface for interacting with the receptor. acs.org This information is invaluable for modeling the extracellular domain of the nAChR family and for designing novel, highly selective antagonists and agonists. acs.org

Table 2: Key Residue Interactions between α-Conotoxin ImI and the α7 nAChR Subunit

| α-Conotoxin ImI Residue | Interacting α7 nAChR Residue(s) | Significance | Reference |

|---|---|---|---|

| Asp⁵ | Trp¹⁴⁹, Tyr¹⁵¹, Gly¹⁵³ | Contributes to binding potency. | nih.gov |

| Pro⁶ | - | Critical for α7 receptor interaction. | mdpi.comnih.gov |

| Arg⁷ | Tyr¹⁹⁵ | Major interaction point, critical for binding. | nih.gov |

| Trp¹⁰ | Thr⁷⁷, Asn¹¹¹ | Contributes to binding. | nih.gov |

Contributions to Understanding Neuronal Circuitry and Synaptic Transmission

By selectively blocking specific nAChR subtypes, α-conotoxin ImI serves as a powerful tool for elucidating the roles of these receptors in neuronal circuitry and synaptic transmission. nih.gov Nicotinic acetylcholine receptors mediate fast synaptic transmission and are widely distributed throughout the central and peripheral nervous systems, where they can be located pre-synaptically, post-synaptically, or on axons, modulating neurotransmitter release and neuronal excitability. nih.govacs.org The ability to inhibit a specific subtype, like the α7 nAChR, allows researchers to parse its contribution to these complex processes.

Comparative Analysis with Other Alpha Conotoxins

Comparison with Other Neuronal Alpha-Conotoxins

α-CTx ImI belongs to the α4/3 subfamily of conotoxins, defined by the number of amino acid residues in the two loops formed by its disulfide bonds. rcsb.org This structure is distinct from many other neuronal nAChR-targeting α-conotoxins, which typically belong to the 4/7 or 4/6 subfamilies. Despite these differences in loop size, a comparison of the three-dimensional structures of ImI and larger α-conotoxins like PnIA, PnIB, and MII reveals a remarkably conserved core scaffold. nih.gov The key differences often lie in the solvent-exposed residues, which dictate receptor selectivity. nih.gov

α-CTx PnIA and PnIB: Isolated from Conus pennaceus, these two toxins differ by only two amino acids yet show preferential selectivity. nih.gov PnIA is a more potent antagonist of α3β2 nAChRs, whereas PnIB, like ImI, preferentially targets α7 nAChRs. nih.govproquest.com

α-CTx MII: This toxin from Conus magus is a potent blocker of α3β2 and α6-containing nAChRs, showing a different selectivity profile than ImI. nih.govnih.gov

α-CTx GID: While also targeting neuronal nAChRs, α-CTx GID is structurally distinct as it possesses additional N-terminal residues compared to most other α-conotoxins, including ImI. nih.gov

α-CTx RgIA and Vc1.1: These α-conotoxins are notable for their potent activity at α9α10 nAChRs, a subtype for which ImI shows significantly lower affinity. nih.gov α-CTx ImI preferentially blocks homomeric α7 and α9 receptors, but its affinity for α9 is about 8-fold lower than for α7. nih.gov

This comparative analysis demonstrates the diversity within neuronal α-conotoxins, where subtle changes in sequence and loop structure lead to a wide array of specificities for different nAChR subtypes.

| Conotoxin | Cysteine Framework | Primary Neuronal nAChR Target(s) |

| α-CTx ImI | α4/3 | α7, α3β2, α9 |

| α-CTx PnIA | α4/7 | α3β2 |

| α-CTx PnIB | α4/7 | α7 |

| α-CTx MII | α4/7 | α3β2, α6-containing |

| α-CTx Vc1.1 | α4/7 | α9α10 |

| α-CTx RgIA | α4/7 | α9α10 |

Distinction from Muscle nAChR-Targeted Alpha-Conotoxins (e.g., GI, MI)

A fundamental division within the α-conotoxin family is between those that target neuronal nAChRs and those that target muscle-type nAChRs found at the neuromuscular junction. α-CTx ImI falls firmly in the neuronal-targeting category, a distinction made clear when compared to classic muscle-specific toxins like α-CTx GI and α-CTx MI. nih.gov

Structural Framework: α-CTx GI and MI belong to the 3/5 subfamily, characterized by three residues in the first cysteine loop and five in the second. nih.govmdpi.com This contrasts with the 4/3 framework of ImI. It is generally observed that the loop size correlates with pharmacological selectivity, with 3/5 toxins targeting muscle nAChRs and 4/x toxins targeting neuronal subtypes. mdpi.com

Target Selectivity: The functional distinction is absolute. α-CTx GI and MI are potent antagonists of the muscle nAChR (composed of α1, β1, δ, and γ or ɛ subunits) and are used as classic blockers of the neuromuscular junction. nih.gov They exhibit no significant activity at neuronal nAChR subtypes like α7 or α9. nih.gov Conversely, α-CTx ImI has a high affinity for neuronal α7 nAChRs but a very low affinity for the muscle nAChR. nih.gov

This clear demarcation in structure and function makes these two groups of toxins invaluable for distinguishing between neuronal and neuromuscular nAChR activity.

| Feature | α-Conotoxin ImI | α-Conotoxins GI & MI |

| Cysteine Framework | α4/3 | α3/5 |

| Primary Target Type | Neuronal nAChRs | Muscle nAChRs |

| Activity at Neuronal α7 nAChR | High-affinity antagonist | No significant activity |

| Activity at Muscle nAChR | Low affinity | High-affinity antagonist |

Comparative Selectivity and Binding Determinants Across Alpha-Conotoxin Families

The exquisite selectivity of α-conotoxins is determined by specific amino acid residues that interact with complementary residues on the target nAChR subunit interfaces. For α-CTx ImI, its selectivity for α7 and α3β2 nAChRs is largely dictated by a few key residues. pnas.orgnih.gov

Crystal structure analysis of ImI in complex with an acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, reveals that Arg-7 and Trp-10 play a pivotal role in its binding. pnas.orgnih.gov Mutagenesis studies further confirm the importance of Asp-5 , Pro-6 , Arg-7 , and Trp-10 for ImI's potency at the α7 nAChR. nih.govmdpi.com These residues form a cluster on one face of the toxin molecule, creating a surface that interacts with the receptor's binding pocket. rcsb.org The interaction between Arg-7 of ImI and Tyr-195 of the α7 receptor is a major contributor to its binding affinity. mdpi.com

Comparing these determinants with those of other α-conotoxins reveals how selectivity is achieved:

Muscle-Targeting Toxins (e.g., MI): The selectivity of α-CTx MI for the muscle nAChR is influenced by different residues. For instance, a tyrosine residue in its second loop is important for binding to the α1/δ subunit interface of the muscle receptor. mdpi.com

Neuronal-Targeting Toxins (e.g., MII, PnIA): The potent blockade of α3β2 nAChRs by α-CTx MII involves key interactions with residues on both the α3 and β2 subunits. nih.gov For α-CTx PnIA, its high affinity for the α3β2 receptor is affected by residues such as Pro-182 and Ile-188 on the α3 subunit. nih.gov

The general principle is that while a conserved hydrophobic core structure is common among many α-conotoxins, the variable residues in the loops allow for specific pairwise interactions with unique residues on different nAChR subtypes. nih.govnih.gov This allows antagonists like α-conotoxins to make extensive contacts outside the highly conserved agonist-binding pocket, thereby achieving high subtype selectivity. mdpi.com

Q & A

Q. How does α-Conotoxin ImI’s selectivity for α7 nAChRs compare to α-conotoxins targeting α3β4 or α6/α3β4 subtypes?

- Conduct cross-reactivity screens using voltage-clamp electrophysiology:

- Test ImI against α3β4 (low affinity, IC₅₀ >1 µM) and α6/α3β4 (no inhibition) receptors.

- Compare with α-conotoxin TxID (α6/α3β4-specific) to highlight structural determinants of selectivity (e.g., ImI’s shorter loop 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.